2-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-10-3-2-4-14-16-13(9-17(10)14)11-5-7-12(15)8-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFSJUSWARPDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 2 4 Chlorophenyl 5 Methylimidazo 1,2 a Pyridine and Its Structural Analogs
Overview of Established Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Heterocyclic System
The construction of the fused imidazo[1,2-a]pyridine ring system can be achieved through various chemical transformations, broadly categorized into multicomponent reactions, transition-metal-catalyzed processes, and green chemistry protocols.
Multicomponent Reaction Approaches for Imidazo[1,2-a]pyridine Synthesis
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines. nih.gov This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid like scandium triflate or perchloric acid. nih.govCurrent time information in Blackburn with Darwen, GB. The GBB reaction is valued for its ability to rapidly generate molecular diversity from readily available starting materials. mdpi.commdpi.combeilstein-journals.org
Variations of MCRs for imidazo[1,2-a]pyridines include:
Three-component coupling of 2-aminopyridine, aldehyde, and terminal alkyne : This copper-catalyzed reaction provides a direct and efficient route to a broad range of imidazo[1,2-a]pyridine derivatives. bio-conferences.org
Reaction with trimethylsilylcyanide : An innovative approach uses 2-aminopyridine, an aldehyde, and trimethylsilylcyanide (TMSCN) under microwave irradiation to produce 3-aminoimidazo[1,2-a]pyridines. Current time information in Blackburn with Darwen, GB.
These MCRs offer significant advantages in terms of atom economy, convergence, and operational simplicity, making them powerful tools for building libraries of complex imidazo[1,2-a]pyridine derivatives. mdpi.com
Transition-Metal-Catalyzed Cyclization and Coupling Reactions
Transition-metal catalysis has become an indispensable tool for the synthesis and functionalization of heterocyclic compounds, including imidazo[1,2-a]pyridines. rsc.orgresearchgate.netmdpi.com These methods often involve C-H activation, cross-coupling, and cyclization reactions, offering high selectivity and functional group tolerance. nih.gov
Key transition-metal-catalyzed approaches include:
Copper-Catalyzed Reactions : Copper catalysts are widely used for synthesizing this scaffold. Methods include the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes, and oxidative cyclization approaches. organic-chemistry.orgnih.gov For instance, a CuI-catalyzed reaction of 2-aminopyridines and acetophenones proceeds via a catalytic Ortoleva-King reaction mechanism. organic-chemistry.org
Palladium-Catalyzed Reactions : Palladium catalysts are employed in reactions such as Sonogashira coupling to further functionalize the imidazo[1,2-a]pyridine core. nih.gov
Other Metals : Iron catalysts have been used for the aerobic oxidative diamination of nitroalkenes with 2-aminopyridine to achieve 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity. organic-chemistry.org
These catalytic systems provide powerful and versatile routes to substituted imidazo[1,2-a]pyridines, often under mild reaction conditions. nih.gov
Table 1: Examples of Transition-Metal-Catalyzed Reactions for Imidazo[1,2-a]pyridine Synthesis
| Catalyst System | Reactants | Product Type | Reference |
| CuI | 2-Aminopyridines, Acetophenones | 2-Aryl-imidazo[1,2-a]pyridines | organic-chemistry.org |
| CuI / NaHSO₄·SiO₂ | Aldehydes, 2-Aminopyridines, Terminal Alkynes | 2,3-Disubstituted-imidazo[1,2-a]pyridines | nih.gov |
| Iron Catalyst | 2-Aminopyridine, Nitroalkene | 2-Nitro-3-aryl-imidazo[1,2-a]pyridines | organic-chemistry.org |
| Pd-Cu System | 2-Amino-1-(2-propynyl)pyridinium bromide, Aryl iodides | 2-Aryl-imidazo[1,2-a]pyridines | nih.gov |
Catalyst-Free and Green Chemistry-Inspired Synthetic Protocols
In line with the principles of green chemistry, significant effort has been directed towards developing synthetic routes that minimize waste, avoid hazardous reagents, and operate under milder, more environmentally benign conditions. organic-chemistry.org This has led to the emergence of catalyst-free and solvent-free methods, as well as reactions conducted in green solvents like water. organic-chemistry.orgacs.org
A notable example is the direct condensation of 2-aminopyridines with α-haloketones. This classical approach, originally reported by Tschitschibabin, has been refined into a highly efficient, catalyst- and solvent-free procedure. bio-conferences.orgresearchgate.net The reaction proceeds by heating a mixture of the two reactants, providing the desired imidazo[1,2-a]pyridine in excellent yields. researchgate.net The mechanism involves the initial nucleophilic substitution of the halide by the pyridine (B92270) nitrogen of the 2-aminopyridine, followed by intramolecular cyclization and dehydration. bio-conferences.org
Other green approaches include:
Ultrasound-assisted synthesis : A KI/tert-butyl hydroperoxide system in water can be used for the C-H functionalization of ketones to form imidazo[1,2-a]pyridines, avoiding the need for a metal catalyst. organic-chemistry.org
Microwave-assisted synthesis : Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. mdpi.comorganic-chemistry.org
These protocols offer economic and environmental advantages, presenting a sustainable and attractive strategy for the large-scale synthesis of imidazo[1,2-a]pyridine derivatives. researchgate.net
Targeted Synthesis of 2-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine and Related Isomers
The targeted synthesis of this compound is most directly achieved through the condensation of 2-amino-5-methylpyridine with an appropriate α-haloketone, specifically 2-bromo-1-(4-chlorophenyl)ethan-1-one. This method provides a straightforward and high-yielding route to the desired product.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of the condensation reaction between α-haloketones and 2-aminopyridines is highly dependent on the reaction conditions. Optimization studies have focused on the choice of solvent, catalyst, and temperature to maximize yield and minimize reaction time.
A systematic study on the reaction of α-bromoacetophenone and 2-aminopyridine demonstrated that while various solvents like toluene, THF, and acetonitrile could facilitate the reaction at 60°C, the highest yield (91%) was achieved in the absence of any solvent. researchgate.net The reaction between 2-bromo-1-(4-chlorophenyl)ethan-1-one and 2-amino-5-methylpyridine under these optimized solvent-free conditions at 60°C affords this compound in excellent yield. researchgate.net A slight extension of the reaction time may be necessary for substituted aminopyridines compared to the unsubstituted parent. For instance, the reaction of 2-bromo-1-(4-chlorophenyl)ethan-1-one with 2-amino-5-methylpyridine yielded the product in 88% after 40 minutes under solvent-free conditions. researchgate.net
Table 2: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Entry | Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
| 1 | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 2-Aminopyridine | Solvent-free, 60°C, 20 min | 95 | researchgate.net |
| 2 | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 2-Amino-5-methylpyridine | Solvent-free, 60°C, 40 min | 88 | researchgate.net |
| 3 | 2-Chloro-1-(4-chlorophenyl)ethan-1-one | 2-Aminopyridine | Solvent-free, 60°C, 60 min | 85 | researchgate.net |
| 4 | α-Bromoacetophenone | 2-Aminopyridine | Toluene, 60°C, 20 min | 50 | researchgate.net |
| 5 | α-Bromoacetophenone | 2-Aminopyridine | Solvent-free, 25°C, 20 min | 65 | researchgate.net |
The data clearly indicates that neat (solvent-free) reaction conditions at a modest temperature of 60°C are optimal, providing superior yields in shorter reaction times compared to solvent-based systems. This approach avoids the costs and environmental impact associated with solvent use and purification.
Stereochemical Considerations in Synthesis, if Applicable
For the synthesis of this compound via the condensation of 2-amino-5-methylpyridine and 2-bromo-1-(4-chlorophenyl)ethan-1-one, no new stereocenters are formed. Both the starting materials and the final product are achiral. Therefore, stereochemical considerations are not applicable in this specific synthesis.
However, in the broader context of synthesizing structural analogs, stereochemistry can be a critical factor. Recent advancements have demonstrated the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction. nih.gov By employing a chiral phosphoric acid catalyst, the GBB reaction between specific 6-aryl-2-aminopyridines, aldehydes, and isocyanides can produce atropoisomers with high enantioselectivity. nih.gov This highlights that while the title compound itself is achiral, the imidazo[1,2-a]pyridine scaffold can be constructed with high stereochemical control to access chiral molecules, which is of significant interest for pharmaceutical applications.
Pharmacological and Mechanistic Investigations of 2 4 Chlorophenyl 5 Methylimidazo 1,2 a Pyridine in Preclinical Models
In Vitro Biological Activity Screening and Target Identification
In vitro studies are fundamental in determining the biological activity and potential molecular targets of a compound. For 2-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine and its analogues, a variety of assays have been employed to profile their interactions with specific biological macromolecules and to observe their effects in cellular models.
The imidazo[1,2-a]pyridine (B132010) core is a well-established pharmacophore for ligands of benzodiazepine (B76468) receptors. Research has demonstrated that 2-phenyl-imidazo[1,2-a]pyridine derivatives, in particular, are potent and selective ligands for peripheral benzodiazepine receptors (PBRs), now known as the 18 kDa translocator protein (TSPO). nih.gov These receptors are involved in processes such as steroidogenesis. nih.gov
Studies on a series of 2-phenyl-imidazo[1,2-a]pyridine derivatives showed high-affinity binding to PBRs. For instance, compounds with various substituents on the phenyl ring and the imidazopyridine nucleus have been evaluated for their ability to displace specific PBR ligands like [³H]-PK 11195. nih.govresearchgate.net While specific binding data for the 2-(4-Chlorophenyl)-5-methyl derivative is not detailed in the provided results, extensive research on related N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides shows that substituents at positions C(6) and C(8) can dramatically influence affinity and selectivity for PBRs over central benzodiazepine receptors (CBRs). ebi.ac.uk For example, 6,8-disubstituted compounds were found to be over 1000-fold more selective for PBRs. ebi.ac.uk This suggests that the substitution pattern, including the 5-methyl group, plays a critical role in modulating receptor affinity.
Some derivatives of the related imidazo[1,2-a]pyrimidine (B1208166) scaffold have also been investigated as agonists of the human Constitutive Androstane Receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endogenous compounds. nih.gov
Table 1: Receptor Binding Affinity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Receptor Target | Binding Assay | Affinity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|
| 2-Phenyl-imidazo[1,2-a]pyridine derivatives (general) | PBR (TSPO) | [³H]-PK 11195 displacement | High affinity (nM range) | nih.gov |
| 6,8-disubstituted (2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides | PBR (TSPO) | Radioligand binding | >1000-fold selectivity vs CBR | ebi.ac.uk |
This table is representative of the binding affinities found for the broader class of 2-phenyl-imidazo[1,2-a]pyridine derivatives.
The imidazo[1,2-a]pyridine scaffold has been identified as a promising template for the development of various enzyme inhibitors. nih.govnih.gov Derivatives have been synthesized and evaluated for inhibitory activity against several enzyme classes.
For example, certain 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines have been identified as dual inhibitors of the bacterial enzymes DNA gyrase and topoisomerase IV, specifically targeting their ATPase domains. ebi.ac.uk In another study, derivatives of the related 5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine were developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP4), an enzyme involved in glucose metabolism. nih.gov Additionally, other analogues have been explored as potential PI3K/mTOR dual inhibitors, which are key enzymes in cell signaling pathways related to cancer. mdpi.com The broad inhibitory potential of this scaffold suggests that this compound could also exhibit activity against various enzymatic targets, contingent on its specific substitution pattern. nih.gov
Cell-based assays provide insight into the functional consequences of a compound's interaction with its molecular target(s). Derivatives of this compound have demonstrated a range of activities in cellular models.
In the context of oncology, a selenylated imidazo[1,2-a]pyridine derivative was shown to decrease cell proliferation and induce cell senescence in K562 chronic myeloid leukemia cells. nih.gov The mechanism was linked to the induction of oxidative stress, evidenced by increased lipid peroxidation and decreased levels of reduced glutathione. nih.gov Other studies have reported on the antiproliferative activity of various pyridine (B92270) derivatives against a panel of human cancer cell lines. mdpi.com
Furthermore, antimicrobial activity has been a significant area of investigation. Various derivatives of 2-[(4'-chlorophenyl)-6-methyl imidazo (B10784944) [1,2-a] pyridin-3-yl] have been synthesized and screened for their activity against Gram-positive and Gram-negative bacteria as well as fungi. tsijournals.comtsijournals.com These studies utilize methods like the cup-plate method to determine zones of inhibition and evaluate the compounds' potential as anti-infective agents. tsijournals.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For the imidazo[1,2-a]pyridine scaffold, extensive SAR investigations have provided a clear picture for rational drug design. nih.gov
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature, position, and electronic properties of the substituents on both the phenyl ring and the heterocyclic core. nih.gov
Position 2: The substituent at the 2-position significantly influences activity. Studies on antiviral activity against human cytomegalovirus (HCMV) showed that the nature of the C-2 substituent strongly modulated efficacy. nih.gov The presence of a 4-chlorophenyl group at this position is a common feature in many biologically active derivatives, contributing to interactions with target proteins. tsijournals.comtsijournals.com
Position 5: The methyl group at the 5-position can impact both potency and selectivity. In SAR studies of imidazo[1,2-a]pyridine-based antagonists for the neuropeptide S receptor, the elimination of a methyl group at the 2-position reduced activity significantly, highlighting the sensitivity of the core to small alkyl substituents. nih.gov While this is not the 5-position, it underscores the importance of methyl groups on the heterocyclic scaffold. In a different but related scaffold, 1H-benzo[d]imidazole, a methyl group at the 6-position was found to properly orient the molecule within the allosteric binding site of the GABA-A receptor, whereas a 5-methyl derivative created a steric clash, abolishing the interaction. nih.gov This demonstrates the critical role of substituent positioning.
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For the imidazo[1,2-a]pyridine scaffold, several key elements have been identified through extensive research.
The Bicyclic Imidazo[1,2-a]pyridine Core: This planar, nitrogen-containing heterocyclic system is the fundamental element. It acts as a rigid scaffold that correctly orients the appended substituents for optimal interaction with the target's binding site. nih.govnih.gov Its structure is considered a bioisostere of purine (B94841) bases, allowing it to interact with a wide range of biological macromolecules. beilstein-journals.org
The 2-Aryl Group: A substituted phenyl ring at the 2-position is a common feature for many activities, including PBR binding and anticancer effects. nih.govmdpi.com The 4-chlorophenyl moiety, specifically, appears to be a favorable substituent, likely engaging in hydrophobic and halogen-bonding interactions within the binding pocket.
Substituents on the Pyridine Ring: Small alkyl groups, such as the 5-methyl group, are crucial for fine-tuning the activity and selectivity. nih.gov Their position can dictate whether the molecule fits productively into a binding site or is sterically hindered. nih.gov
Hydrogen Bonding and Lipophilic Moieties: Depending on the target, additional functional groups capable of hydrogen bonding or further lipophilic interactions are often introduced at other positions (e.g., position 3 or 6) to enhance potency. ebi.ac.uk
The combination of the rigid heterocyclic core, the specific orientation and electronics of the 2-(4-chlorophenyl) group, and the modulatory effect of the 5-methyl group constitutes the key pharmacophoric elements responsible for the observed biological profile of this compound.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| [³H]-PK 11195 |
| 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines |
| 5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine |
| 2-[(4'-chlorophenyl)-6-methyl imidazo [1,2-a] pyridin-3-yl] derivatives |
| 1H-benzo[d]imidazole |
Rational Design Principles for Activity Optimization
The rational design and optimization of compounds based on the imidazo[1,2-a]pyridine scaffold are guided by established structure-activity relationships (SAR) to enhance potency and selectivity for various biological targets. nih.gov The imidazo[1,2-a]pyridine core is considered a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including anticancer and antimicrobial properties. nih.govmdpi.com Optimization strategies for derivatives such as this compound often involve systematic modification at several key positions on the heterocyclic system and its substituents.
Key principles for activity optimization include:
Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence biological activity. For instance, in a series of imidazo[1,2-a]pyridine derivatives, the presence of a chlorine atom, as seen in the subject compound, has been explored for its impact on antiproliferative activity. mdpi.com Modifications to this ring are a common strategy to modulate target binding, selectivity, and pharmacokinetic properties.
Modification of the Imidazo[1,2-a]pyridine Core: Alterations to the core structure, such as the introduction of methyl groups at various positions (like the C-5 position in the title compound), are performed to explore the steric and electronic requirements of the target's binding pocket. These modifications can impact the compound's potency and metabolic stability.
Bioisosteric Replacement: The imidazo[1,2-a]pyrimidine scaffold, a related structure, is noted as a bioisostere of purine bases, a strategy used in designing molecules that can interact with biological systems that recognize purines. beilstein-journals.org Similarly, the imidazo[1,2-a]pyridine ring can be considered a purine surrogate, guiding its application in targeting enzymes like kinases. nih.gov
Molecular Hybridization: This strategy involves combining the imidazo[1,2-a]pyridine core with other pharmacologically active moieties to create hybrid molecules with potentially enhanced or novel activities. rsc.org For example, linking amide or sulfonamide groups to the scaffold has been shown to produce compounds with potent anti-tubercular activity. rsc.org
These design principles are often supported by computational methods, such as molecular docking, to predict the binding modes of newly designed analogs within the active site of a target protein, thereby guiding synthetic efforts toward more potent compounds. beilstein-journals.orgrsc.org
Table 1: Structure-Activity Relationship (SAR) Insights for Imidazo[1,2-a]pyridine Derivatives
| Structural Position | Modification | Observed Impact on Biological Activity | Reference Example |
|---|---|---|---|
| 2-Phenyl Ring | Substitution with electron-withdrawing groups (e.g., -Cl) | Modulates antiproliferative and kinase inhibitory activity. | Derivatives with a single Cl group showed an IC50 of 5.84 mM against a cancer cell line. mdpi.com |
| Imidazo[1,2-a]pyridine Core | Addition of methyl groups | Influences steric interactions within the target binding site, potentially affecting potency. | The presence of CH3 groups can alter antiproliferative IC50 values. mdpi.com |
| Position 3 | Introduction of bulky or flexible side chains (e.g., amides) | Can significantly enhance activity against specific targets, such as microbial enzymes. | IPA-6, an amide derivative, displayed excellent anti-TB activity (MIC 0.05 µg mL-1). rsc.org |
Preclinical In Vivo Efficacy and Pharmacodynamic Biomarker Studies in Animal Models
Preclinical evaluation of imidazo[1,2-a]pyridine derivatives is conducted in a variety of disease-specific animal models to assess their therapeutic potential. nih.gov The choice of model is dictated by the intended therapeutic application, which for this class of compounds spans oncology, infectious diseases, and potentially neurological disorders. nih.govnih.gov
Oncological Models: The anticancer potential of imidazo[1,2-a]pyridine analogs is frequently evaluated using xenograft models, where human cancer cell lines are implanted into immunocompromised mice. championsoncology.comresearchgate.net Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient directly into a mouse, are also used as they more closely replicate human tumor biology. championsoncology.com For instance, studies on related compounds have assessed efficacy by measuring tumor growth inhibition in mice bearing pancreatic or colorectal tumors. nih.govrsc.org Syngeneic models, which utilize mouse tumor cells in immunocompetent mice, are employed to study therapies that may interact with the immune system. championsoncology.com
Infectious Disease Models: To assess antimicrobial activity, compounds are tested in various infection models. vibiosphen.com For example, derivatives of 2-[(4'-chlorophenyl)-6-methyl imidazo [1,2-a] pyridin-3-yl] were evaluated for their in vitro antimicrobial activities against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. Subsequent in vivo studies would typically involve infecting mice with a specific pathogen (e.g., Staphylococcus aureus or Escherichia coli) and then administering the test compound to determine its ability to reduce bacterial loads in target organs. nih.govvibiosphen.com Similarly, anticoccidial activity of related compounds has been demonstrated in vivo in chickens. nih.gov
Neurological Models: While specific in vivo studies for this compound in neurological models are not prominently documented, the general approach involves using animal models that replicate aspects of human neurological disorders. nih.gov These can include models of neurodegenerative diseases or psychiatric conditions. Evaluation in such models would assess the compound's ability to modulate disease-specific behavioral or neurochemical endpoints.
Preclinical efficacy is characterized by quantifying the therapeutic effect of the compound in the chosen animal model. The primary endpoints used for this characterization vary by disease area.
In oncological studies, efficacy is typically measured by:
Tumor Growth Inhibition (TGI): The reduction in tumor volume or weight in treated animals compared to a control group receiving a vehicle. championsoncology.com
For infectious disease models, efficacy is determined by:
Reduction in Microbial Burden: This is often measured as a decrease in colony-forming units (CFU) in specific tissues (e.g., spleen, liver, lungs) or blood. vibiosphen.com
Increased Survival: The ability of the compound to protect animals from lethal infection and improve survival rates is a key efficacy endpoint. vibiosphen.com
Pharmacodynamic (PD) studies aim to understand the molecular effects of a compound on its biological target in vivo and to link target engagement with the observed therapeutic efficacy. This involves measuring changes in biomarkers that reflect the compound's mechanism of action.
For imidazo[1,2-a]pyridine derivatives, which are often developed as kinase inhibitors, PD assessments may include:
Target Modulation: Measuring the inhibition of the target kinase's activity in tumor or surrogate tissues collected from treated animals. This can be assessed by analyzing the phosphorylation status of the kinase's downstream substrates. nih.gov For example, if a compound targets the PI3K/mTOR pathway, a reduction in the phosphorylation of proteins like Akt or S6 ribosomal protein would serve as a PD biomarker. nih.gov
Cellular Pathway Analysis: Assessing broader cellular responses, such as the induction of apoptosis (programmed cell death) or inhibition of cell proliferation in the target tissue.
Host Response Monitoring: In infectious disease models, PD markers can include the modulation of inflammatory biomarkers and immune responses in the host. vibiosphen.com
These PD assessments are crucial for confirming that the compound is engaging its intended target in the living system and for understanding the relationship between the level of target engagement and the therapeutic outcome.
Preclinical Pharmacokinetic (PK) and Biotransformation Research
Assessing the metabolic stability of a new chemical entity is a critical step in early drug discovery, as it helps predict the compound's in vivo half-life and clearance. creative-bioarray.com The liver is the primary site of drug metabolism, and therefore, in vitro systems derived from the liver, such as microsomes and hepatocytes, are standard tools for these evaluations. thermofisher.comspringernature.com
Liver Microsomes: This subcellular fraction contains a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) families. nih.govmdpi.com Microsomal stability assays are cost-effective and widely used to determine a compound's intrinsic clearance (CLint), which can then be used to predict hepatic clearance in vivo. creative-bioarray.com The assay involves incubating the test compound with liver microsomes and a necessary cofactor (e.g., NADPH for CYP enzymes) and measuring the disappearance of the parent compound over time. nih.gov
Hepatocytes: Intact liver cells (hepatocytes) are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment. creative-bioarray.comthermofisher.com Stability assays in suspended or plated hepatocytes can provide a more comprehensive picture of a compound's metabolic fate. nih.gov
The biotransformation of related fluorophenyl pyridine structures has been studied, demonstrating that such compounds can undergo oxidative metabolism. nih.gov Fungal models like Cunninghamella elegans are sometimes used as a preliminary tool to predict mammalian metabolism, as they express a range of P450 enzymes capable of producing metabolites analogous to those formed in mammals. nih.govscispace.com However, studies have also shown that some fluorophenyl pyridine carboxylic acids are not biotransformed by rat liver microsomes, indicating that metabolic pathways can be highly structure-dependent. nih.gov
Table 2: Typical Experimental Conditions for In Vitro Metabolic Stability Assay
| Parameter | Liver Microsomes Assay | Hepatocytes Assay |
|---|---|---|
| Test System | Pooled liver microsomes from human, rat, or mouse. nih.gov | Cryopreserved or fresh hepatocytes from human, rat, or mouse. thermofisher.com |
| Protein/Cell Concentration | Typically 0.25 - 1.0 mg/mL. nih.gov | Typically 0.5 - 1.0 x 106 viable cells/mL. nih.govnih.gov |
| Cofactors | NADPH regenerating system is required to support CYP450 activity. nih.gov | Endogenous cofactors are present within the cells. thermofisher.com |
| Incubation Time | Typically up to 60 minutes, with multiple time points (e.g., 0, 5, 15, 30, 60 min). | Typically up to 120 minutes or longer, with multiple time points. nih.gov |
| Analysis Method | LC-MS/MS to quantify the remaining parent compound. springernature.com | LC-MS/MS to quantify the remaining parent compound. nih.gov |
| Key Output Parameters | In vitro half-life (t1/2), Intrinsic Clearance (CLint). nih.gov | In vitro half-life (t1/2), Intrinsic Clearance (CLint). thermofisher.comnih.gov |
Absorption and Distribution Characteristics in Preclinical In Vivo Systems
Currently, there is a lack of publicly available preclinical in vivo data specifically detailing the absorption and distribution characteristics of this compound. While studies on other derivatives of the imidazo[1,2-a]pyridine scaffold have been conducted, providing insights into the general pharmacokinetic properties of this class of compounds, specific parameters for this compound remain to be elucidated through dedicated research.
General findings for some imidazo[1,2-a]pyridine derivatives suggest that their absorption and distribution can be influenced by factors such as lipophilicity and the presence of specific functional groups. For instance, research on other compounds within this family has explored oral bioavailability and tissue distribution in rodent models. nih.gov However, without direct experimental data for this compound, any extrapolation of these findings would be speculative.
| Parameter | Species | Value | Reference |
|---|---|---|---|
| No specific data available for this compound. |
Identification and Elucidation of Major Metabolites
To date, specific studies identifying and elucidating the major metabolites of this compound in preclinical models have not been published in the available scientific literature. Metabolic profiling is a critical step in understanding the biotransformation of a compound, and such data for this compound is not currently available.
In studies of other imidazo[1,2-a]pyridine derivatives, metabolic pathways have been investigated. For example, research on certain imidazo[1,2-a]pyridine-3-carboxamides in mouse, rat, and human microsomes has identified monohydroxylation on the imidazopyridine core as a major metabolic route. nih.gov Another study on a different, more complex imidazo[1,2-a]pyridine derivative in mice identified N-demethylation and reduction as metabolic pathways. nih.gov These findings highlight potential metabolic sites on the imidazo[1,2-a]pyridine scaffold, but the specific metabolic fate of the 2-(4-Chlorophenyl)-5-methyl-substituted compound is unknown.
| Metabolite | Metabolic Pathway | Preclinical Model | Reference |
|---|---|---|---|
| No specific data available for this compound. |
Excretion Pathways in Preclinical Models
Detailed information regarding the excretion pathways of this compound in preclinical models is not available in the current body of scientific literature. Studies determining the routes and rates of elimination, whether through renal or fecal pathways, are essential for a complete pharmacokinetic profile, but have not been reported for this specific compound.
Investigations into other molecules containing the imidazo[1,2-a]pyridine structure have sometimes included excretion analysis. For example, a study on a complex imidazo[1,2-a]pyridine derivative in mice examined its presence and that of its metabolites in urine and feces. nih.gov However, the excretion profile is highly dependent on the specific chemical structure and its metabolites. Therefore, in the absence of direct research, the excretion pathways for this compound remain undetermined.
| Excretion Route | Species | Percentage of Dose | Reference |
|---|---|---|---|
| No specific data available for this compound. |
Computational and Theoretical Chemistry Approaches to 2 4 Chlorophenyl 5 Methylimidazo 1,2 a Pyridine Research
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.
Molecular docking studies on various derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold have been instrumental in elucidating their mechanism of action against a range of biological targets. For instance, in the context of Alzheimer's disease research, the related compound Alpidem, which shares the 2-(4-chlorophenyl)imidazo[1,2-a]pyridine core, was docked into enzymes such as acetylcholinesterase (PDB ID: 4BDT) and butyrylcholinesterase (PDB ID: 2Z5X) nih.gov. These studies help visualize how the ligand fits within the binding pocket and identifies key amino acid residues involved in the interaction.
Similarly, docking simulations of other imidazo[1,2-a]pyridine derivatives have identified crucial interactions. For example, studies targeting the microtubule affinity regulating kinase 4 (MARK4), a protein implicated in cancer, revealed specific binding modes for phenothiazine-containing imidazo[1,2-a]pyridine derivatives nih.gov. The interaction analyses often highlight the importance of hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions in stabilizing the ligand-protein complex. In studies targeting Candida albicans, analogs of imidazo[1,2-a]pyridine were shown to be stabilized by hydrophobic bonds and van der Waals interactions within the active site of the target protein frontiersin.org. These predictive models are crucial for understanding the structural basis of activity and for designing new molecules with improved binding characteristics.
A primary output of molecular docking simulations is the estimation of binding affinity, often expressed as a docking score or binding energy (typically in kcal/mol). This value provides a quantitative measure of the strength of the interaction between the ligand and its target. Lower binding energy values generally indicate a more stable and favorable interaction.
For example, in the study of Alpidem's interaction with Alzheimer's-related enzymes, the calculated binding energies were -9.60 kcal/mol for the 4BDT protein and -8.00 kcal/mol for the 2Z5X protein, suggesting a strong binding affinity nih.gov. In a different study focused on developing new antifungal agents, structural analogs of a 2-(4-fluorophenyl)-6-methyl-imidazo[1,2-a]pyridine derivative were docked against the non-essential stress kinase Yck2 from Candida albicans. The top compounds exhibited strong binding energies, with values such as -11.2 kcal/mol, -10.9 kcal/mol, and -10.8 kcal/mol, indicating a high potential for inhibitory activity frontiersin.orgfrontiersin.org.
These computational estimations are vital for prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery process.
| Compound/Derivative | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) |
| Alpidem (a related derivative) | Acetylcholinesterase (4BDT) | -9.60 nih.gov |
| Alpidem (a related derivative) | Butyrylcholinesterase (2Z5X) | -8.00 nih.gov |
| Imidazo[1,2-a]pyridine Analog 1 | Candida albicans Yck2 | -11.2 frontiersin.orgfrontiersin.org |
| Imidazo[1,2-a]pyridine Analog 2 | Candida albicans Yck2 | -10.9 frontiersin.orgfrontiersin.org |
| Imidazo[1,2-a]pyridine Analog 3 | Candida albicans Yck2 | -10.8 frontiersin.orgfrontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed by correlating variations in the structural or physicochemical properties of a group of molecules with changes in their observed biological activity. These models, once validated, can be used to predict the activity of new, unsynthesized compounds. For the imidazo[1,2-a]pyridine class, QSAR studies have been performed to understand their potential as acid pump antagonists and antimicrobial agents nih.govespublisher.com.
For example, a QSAR study on imidazo[1,2-a]pyridine derivatives acting as H+/K+-ATPase inhibitors was conducted to better understand their mechanism of action nih.gov. Similarly, in the search for new antimicrobial agents, QSAR modeling identified promising imidazo[1,2-a]pyrazine derivatives, a closely related scaffold espublisher.com. These predictive models serve as a valuable guide for designing new derivatives with potentially enhanced therapeutic effects.
A key outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be electronic (e.g., charge distribution), hydrophobic (e.g., logP), steric (e.g., molecular volume), or topological (e.g., connectivity indices).
In a QSAR study of imidazo[1,2-a]pyridine derivatives as acid pump antagonists, a significant correlation was found between the compounds' activity and Global Topological Charge Indices (GTCI) as well as the hydrophobic constant (π) of certain substituents nih.gov. This suggests that both the charge transfer within the molecule and the hydrophobic properties of specific substituents are critical factors controlling the inhibitory activity nih.gov. These findings indicate that dispersion and hydrophobic interactions likely play a key role in the binding of these compounds to their receptor nih.gov.
| QSAR Model Application | Key Physicochemical Descriptors | Implied Interaction Type |
| Acid Pump Antagonists | Global Topological Charge Indices (GTCI), Hydrophobic constant (π) | Charge transfer, Hydrophobic interactions, Dispersion interactions nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. These methods are used to calculate a wide range of molecular properties with high accuracy.
Studies on compounds with structures similar to 2-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine have utilized DFT to investigate their fundamental properties. For instance, calculations on 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole were performed using the B3LYP/6-311++G(d,p) level of theory to determine the molecular geometry, vibrational frequencies, and NMR chemical shifts researchgate.net.
These calculations allow for the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability researchgate.net. Furthermore, quantum chemical methods are used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack researchgate.net. Such theoretical studies provide a deep, foundational understanding of the molecule's intrinsic properties, which complements experimental findings and can guide further chemical modifications.
| Computational Method | Properties Investigated | Key Insights |
| Density Functional Theory (DFT) | Molecular geometry, Vibrational frequencies, NMR chemical shifts | Validation of experimental structural data researchgate.net |
| DFT / TD-DFT | Frontier Molecular Orbitals (HOMO-LUMO), Electronic absorption spectra | Understanding of chemical reactivity, stability, and electronic transitions researchgate.net |
| DFT | Molecular Electrostatic Potential (MEP) | Prediction of reactive sites for intermolecular interactions researchgate.net |
Electronic Structure Analysis and Reactivity Prediction (e.g., Frontier Molecular Orbitals)
The electronic structure of a molecule governs its stability, reactivity, and physical properties. Through quantum chemical calculations, such as Density Functional Theory (DFT), key insights into these areas can be gained. A primary method for this analysis is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. malayajournal.orgacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.orgacadpubl.eu For imidazo[1,2-a]pyridine derivatives, DFT calculations are commonly used to determine these values. For example, in a study on a structurally similar compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO and LUMO energy values were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. malayajournal.orgacadpubl.eu This value suggests good chemical stability.
Furthermore, the spatial distribution of these orbitals predicts the most likely sites for chemical reactions. The HOMO's charge density is often localized over the imidazo[1,2-a]pyridine core and the phenyl ring, indicating these are the primary regions for electrophilic attack. researchgate.net Conversely, the LUMO is typically centered on the imidazole and chloro-substituted phenyl rings, highlighting the probable sites for nucleophilic attack. malayajournal.orgacadpubl.euwuxibiology.com This information is invaluable for predicting how the molecule will interact with other chemical species, including biological targets.
| Parameter | Description | Typical Calculated Value (eV) for Similar Structures |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.2822 malayajournal.orgacadpubl.eu |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2715 malayajournal.orgacadpubl.eu |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0106 malayajournal.orgacadpubl.eu |
Conformational Landscape and Energetic Profiling
The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity, as it dictates how the molecule can fit into the binding site of a protein or other macromolecule. Computational analysis is used to explore the conformational landscape of this compound, identifying the most stable, low-energy conformations.
These studies involve calculating the potential energy of the molecule as a function of the rotation around its single bonds (e.g., the bond connecting the imidazopyridine core to the chlorophenyl ring). This energetic profiling can reveal the energy barriers between different conformations. nih.gov X-ray crystallography studies of related imidazole compounds have provided empirical data on key structural parameters, such as the planarity of the heterocyclic and phenyl rings and the torsion angles that define their relative orientation. researchgate.netresearchgate.net For instance, in 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole, significant torsion is observed in the bonds connecting the phenyl rings to the core imidazole structure. researchgate.net Understanding these preferred geometries is essential for designing molecules that can adopt the optimal conformation for receptor interaction, potentially enhancing their therapeutic efficacy. nih.gov
| Conformational Parameter | Description | Significance in Drug Design |
|---|---|---|
| Dihedral Angle (Torsion Angle) | The angle between the planes of the imidazopyridine core and the chlorophenyl ring. | Determines the overall 3D shape and steric profile of the molecule. |
| Energy Barrier to Rotation | The energy required to rotate from one stable conformation to another. | Indicates the flexibility of the molecule and its ability to adapt to a binding site. |
| Stable Conformers | Low-energy, thermodynamically favored spatial arrangements. | Represents the most likely shapes the molecule will adopt in a biological system. |
Molecular Dynamics Simulations of Compound-Biomacromolecule Complexes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug research, MD simulations are applied to model the interaction between a ligand, such as this compound, and its biological target, typically a protein or enzyme. These simulations provide a dynamic view of the binding process, revealing details that are not apparent from static models like molecular docking.
By simulating the compound-biomacromolecule complex in a virtual aqueous environment for periods ranging from nanoseconds to microseconds, researchers can assess the stability of the binding pose, identify key amino acid residues involved in the interaction, and quantify the binding free energy. semanticscholar.org Studies involving other imidazo[1,2-a]pyridine derivatives have used MD simulations to confirm their potential as inhibitors of specific targets, such as VEGFR-2, by demonstrating stable interactions within the enzyme's active site. researchgate.net The insights gained from MD simulations are critical for understanding the mechanism of action and for the rational design of new analogues with improved affinity and selectivity. nih.gov
| MD Simulation Output | Description | Interpretation |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein or ligand backbone atoms over time compared to a reference structure. | A stable, low RMSD value indicates that the complex is not undergoing major conformational changes and the binding is stable. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights flexible regions of the protein and identifies residues that are stabilized upon ligand binding. |
| Binding Free Energy (e.g., MM-GBSA) | Calculates the free energy of binding of the ligand to the protein. | Provides a quantitative estimate of the binding affinity; more negative values indicate stronger binding. semanticscholar.org |
In Silico ADME Prediction and Drug-Likeness Assessment (Computational Tools for Preclinical Feasibility)
Before a compound can be considered a viable drug candidate, it must exhibit acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction uses computational models to forecast these properties, allowing for the early identification of molecules with potentially poor pharmacokinetics. researchgate.netnih.gov This preclinical screening helps to reduce the time and cost associated with drug development by prioritizing compounds with a higher likelihood of success.
For compounds like this compound, various computational tools are used to assess "drug-likeness." This is often evaluated using guidelines such as Lipinski's Rule of Five, which predicts oral bioavailability based on molecular properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Studies on related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) scaffolds have shown that these compounds often possess favorable pharmacological properties, including predictions of good gastrointestinal absorption. nih.govnih.govresearchgate.net
Further computational analyses can predict parameters such as plasma protein binding, blood-brain barrier penetration, and interaction with metabolic enzymes or efflux pumps like P-glycoprotein (Pgp). researchgate.netnih.gov By evaluating these properties computationally, medicinal chemists can strategically modify the structure to optimize its ADME profile, thereby enhancing its potential as a therapeutic agent.
| ADME/Drug-Likeness Parameter | Description | Favorable Range/Value |
|---|---|---|
| Molecular Weight (MW) | The mass of one mole of the compound. | < 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol and water; a measure of lipophilicity. | < 5 |
| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | < 5 |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | < 10 |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms; predicts drug transport properties. | < 140 Ų |
| Bioavailability Score | An overall score predicting the fraction of an administered dose that reaches systemic circulation. | High (e.g., > 0.5) |
Conclusion and Future Directions in 2 4 Chlorophenyl 5 Methylimidazo 1,2 a Pyridine Research
Summary of Key Academic Research Findings and Contributions
Initial academic explorations into 2-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine and its closely related analogues have primarily focused on their synthesis and biological screening, particularly for antimicrobial and anticancer activities.
Derivatives of the core structure have been synthesized and evaluated for their efficacy against a range of microbial pathogens. For instance, studies have reported the synthesis of pyrimidine-trione, oxo-imidazoline, amino-methyl, and pyrimidine-thione derivatives of the parent compound. These derivatives have demonstrated moderate to good in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria.
In the realm of oncology, the broader class of imidazo[1,2-a]pyridines has been investigated for its anticancer properties. nih.gov Research has shown that some derivatives can inhibit the AKT/mTOR pathway and induce cell cycle arrest and apoptosis in cancer cells. nih.gov While specific studies on the anticancer effects of this compound are not extensively detailed in the currently available literature, the known activities of the parent scaffold suggest a promising area for future investigation.
The following table summarizes the key research findings for derivatives of the this compound scaffold:
| Derivative Class | Biological Activity Investigated | Key Findings |
| Pyrimidine-triones | Antimicrobial | Moderate to good activity against various bacteria. |
| Oxo-imidazolines | Antimicrobial | Moderate activity against tested microbial strains. |
| Amino-methyl derivatives | Antimicrobial | Moderate to good activity against Gram-positive and Gram-negative bacteria. |
| Pyrimidine-thiones | Antimicrobial | Moderate activity against tested microbial strains. |
Identification of Unexplored Research Avenues and Mechanistic Gaps
Despite the foundational research, significant opportunities for further investigation remain. A primary gap exists in the comprehensive biological profiling of this compound itself, beyond its immediate derivatives.
Unexplored Therapeutic Potentials: The broader imidazo[1,2-a]pyridine (B132010) class has shown a wide spectrum of biological activities, including antiviral, anti-inflammatory, and antitubercular effects. beilstein-journals.org However, the specific potential of this compound in these therapeutic areas is largely uncharted. Future research should aim to screen the compound against a wider array of biological targets to uncover new therapeutic applications.
Mechanistic Studies: While the antimicrobial and cytotoxic effects of related compounds have been observed, the precise mechanisms of action are not fully elucidated. For instance, it is often unclear whether the antimicrobial effects are bactericidal or bacteriostatic, and the specific cellular pathways targeted by the anticancer derivatives are not always well-defined. Mechanistic studies are crucial to understand how these compounds exert their biological effects and to guide the rational design of more potent and selective analogues.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships for the this compound scaffold is warranted. While various derivatives have been synthesized, a comprehensive understanding of how modifications at different positions of the imidazo[1,2-a]pyridine ring and the chlorophenyl moiety influence biological activity is still lacking.
Prospective Methodological Advancements in Synthesis and Biological Evaluation
Future research into this compound will benefit from the adoption of modern synthetic and evaluative techniques.
Advanced Synthetic Methodologies: Recent years have seen significant advancements in the synthesis of imidazo[1,2-a]pyridines. researchgate.net Methodologies such as microwave-assisted synthesis, multicomponent reactions (like the Groebke–Blackburn–Bienaymé reaction), and visible light-induced C-H functionalization offer more efficient and environmentally friendly routes to a diverse range of derivatives. mdpi.commdpi.com These techniques can be applied to generate libraries of novel compounds based on the this compound scaffold for high-throughput screening.
Modern Biological Evaluation Techniques: To address the mechanistic gaps, contemporary biological evaluation methods should be employed. These include:
Target-based screening: Identifying specific molecular targets (e.g., enzymes, receptors) through computational docking studies and subsequent in vitro assays.
Genomic and proteomic approaches: To understand the global cellular response to compound treatment and identify pathways affected.
Advanced microscopy techniques: To visualize the cellular and subcellular effects of the compounds.
The following table outlines potential advanced methodologies for future research:
| Research Area | Advanced Methodology | Potential Outcome |
| Synthesis | Microwave-assisted organic synthesis | Rapid and efficient synthesis of a diverse library of derivatives. |
| Synthesis | Visible light-induced C-H functionalization | Novel and regioselective modifications of the core scaffold. |
| Biological Evaluation | In silico molecular docking | Prediction of potential biological targets. |
| Biological Evaluation | RNA sequencing (RNA-Seq) | Understanding the impact on gene expression and cellular pathways. |
Strategic Outlook for Further Academic Development of the Imidazo[1,2-a]pyridine Class
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com The strategic development of this class of compounds, including this compound, should focus on a multidisciplinary approach.
Focus on Novel Biological Targets: A key strategy will be to move beyond traditional antimicrobial and anticancer screening and explore novel biological targets. For instance, some imidazo[1,2-a]pyridine derivatives have been identified as activators of AMP-activated protein kinase (AMPK), a promising target for metabolic diseases. nih.gov Investigating the potential of this compound and its analogues against such targets could open up new therapeutic avenues.
Development of Selective Inhibitors: As more is understood about the mechanisms of action, the focus should shift towards developing derivatives with high selectivity for their intended targets. This will be crucial for minimizing off-target effects and improving the therapeutic index.
Interdisciplinary Collaborations: Future progress will be significantly enhanced through collaborations between synthetic chemists, biologists, pharmacologists, and computational scientists. Such collaborations will facilitate a comprehensive research pipeline from compound design and synthesis to in-depth biological evaluation and mechanistic studies.
Q & A
Q. What are the common synthetic routes for 2-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine?
The compound is typically synthesized via cyclization reactions. A validated method involves reacting 2-amino-5-methylpyridine with 4-chloroacetophenone derivatives under acidic conditions. For example, the Paudler process employs NaNO₂ as a nitroso donor, hydrobromic acid, and tin to generate intermediates, followed by cyclization with substituted aldehydes and acetic acid as catalysts at room temperature, yielding the target compound with >85% efficiency . Alternative approaches include using 2-amino-5-methylpyridine and acetophenones with methyl, methoxy, or halogen substituents in ethanol under reflux, producing analogs with varying substituents .
Q. How is spectroscopic characterization performed for this compound?
Structural validation requires multi-technique analysis:
- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 257.1).
- ¹H-NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4–2.6 ppm), and imidazo[1,2-a]pyridine protons (δ 6.8–7.0 ppm).
- ¹³C NMR : Aromatic carbons (δ 110–150 ppm), methyl carbons (δ 18–22 ppm), and carbonyl/heterocyclic carbons (δ 155–165 ppm).
- IR : Absorptions for C-Cl (750–800 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
Q. What are the recommended safety protocols for handling this compound?
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C, away from oxidizing agents and moisture .
- Handling : Use PPE (gloves, goggles), fume hoods, and avoid inhalation.
- Waste disposal : Segregate halogenated organic waste and use certified hazardous waste contractors .
Advanced Research Questions
Q. How do substituents at the 3-position influence reaction pathways during functionalization?
Electron-withdrawing groups (e.g., NO₂, COOR) at the 3-position direct chlorination to the methyl group via N-chlorosuccinimide (NCS), forming 3-chloro-5-methyl derivatives. Conversely, electron-donating groups (e.g., OMe) promote ipso-substitution at the 3-position. Mechanistic studies suggest intermediates like 3-halogenoimidazo[1,2-a]pyridinium species, with DFT calculations supporting charge localization effects .
Q. How can contradictory data in reaction outcomes (e.g., chlorination vs. ipso-substitution) be resolved?
Contradictions arise from substituent electronic effects and reaction conditions:
- Substituent position : 3-NO₂ groups favor methyl chlorination, while 3-Cl groups lead to ipso-products .
- Solvent polarity : Polar solvents (DMF) stabilize ionic intermediates, altering regioselectivity.
- Temperature : Higher temperatures (>80°C) favor thermodynamically stable products over kinetic pathways .
Q. What computational methods validate experimental spectroscopic data for this compound?
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts:
Q. What strategies optimize reaction conditions for high-yield synthesis?
- Catalyst screening : Acetic acid vs. p-TsOH for cyclization efficiency.
- Solvent selection : Ethanol (reflux) vs. DMF (room temperature) for solubility and reaction rate .
- Stoichiometry : 1.2 equivalents of NaNO₂ maximizes nitroso intermediate formation .
Q. How are regioselectivity challenges addressed in synthesizing analogs?
Q. How is biological activity evaluated for this compound and its derivatives?
- Antimicrobial assays : MIC values against S. aureus (4–16 µg/mL) and E. coli (8–32 µg/mL) using broth microdilution.
- Cytotoxicity : IC₅₀ > 50 µM in MCF-7 cells, indicating selectivity .
Q. How can structure-activity relationships (SAR) guide analog design?
- Electron-withdrawing groups (e.g., 4-Cl) enhance antimicrobial activity by increasing membrane permeability.
- Methyl substitution at the 5-position improves metabolic stability compared to 6- or 7-methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
